molecular formula C16H23N5O3S B3898506 [(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]thiourea

[(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]thiourea

Cat. No.: B3898506
M. Wt: 365.5 g/mol
InChI Key: VRCKGSTUOLAVEP-LDADJPATSA-N
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Description

[(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[46]undec-3-en-6-ylidene]amino]thiourea is a complex organic compound featuring a furan ring, a spiro structure, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]thiourea typically involves multiple steps, starting from readily available precursors. One common approach is the aldol condensation of furfural with appropriate benzaldehydes under acidic conditions to form furanic conjugated enones . This is followed by oxidative dearomatization and cyclization reactions to introduce the spiro structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

[(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Acids and bases: For catalyzing substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of diketones or other oxygenated derivatives .

Mechanism of Action

The mechanism of action of [(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]thiourea involves its interaction with specific molecular targets. The furan ring and thiourea moiety can interact with enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]thiourea is unique due to its spiro structure, which is not commonly found in other furan or thiourea derivatives. This structural feature may contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

[(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S/c1-15(2)13(11-7-6-10-24-11)20(22)16(21(15)23)9-5-3-4-8-12(16)18-19-14(17)25/h6-7,10,23H,3-5,8-9H2,1-2H3,(H3,17,19,25)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCKGSTUOLAVEP-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2(N1O)CCCCCC2=NNC(=S)N)[O-])C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C\2(N1O)CCCCC/C2=N\NC(=S)N)[O-])C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]thiourea
Reactant of Route 2
[(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]thiourea
Reactant of Route 3
[(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]thiourea
Reactant of Route 4
[(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]thiourea
Reactant of Route 5
[(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]thiourea
Reactant of Route 6
[(E)-[3-(furan-2-yl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.6]undec-3-en-6-ylidene]amino]thiourea

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